molecular formula C9H9ClN2O5 B069789 3-Chloro-2,6-dimethoxy-5-nitrobenzamide CAS No. 175135-58-7

3-Chloro-2,6-dimethoxy-5-nitrobenzamide

Cat. No.: B069789
CAS No.: 175135-58-7
M. Wt: 260.63 g/mol
InChI Key: XHJGSTYWRKCRFP-UHFFFAOYSA-N
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Description

3-Chloro-2,6-dimethoxy-5-nitrobenzamide is an organic compound with the molecular formula C₉H₉ClN₂O₅ It is characterized by the presence of a chloro group, two methoxy groups, and a nitro group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2,6-dimethoxy-5-nitrobenzamide typically involves the nitration of 3-chloro-2,6-dimethoxybenzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzamide ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration reactions followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2,6-dimethoxy-5-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Nucleophiles: Amines, thiols.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 3-Chloro-2,6-dimethoxy-5-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: 3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid or corresponding aldehydes.

Scientific Research Applications

3-Chloro-2,6-dimethoxy-5-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-2,6-dimethoxy-5-nitrobenzamide depends on its specific application. For instance, if used as an antimicrobial agent, it may inhibit the growth of microorganisms by interfering with essential biochemical pathways. The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage cellular components.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2,6-dimethoxybenzamide:

    3-Chloro-5-nitrobenzamide: Lacks the methoxy groups, affecting its solubility and reactivity.

    2,6-Dimethoxy-5-nitrobenzamide:

Uniqueness

3-Chloro-2,6-dimethoxy-5-nitrobenzamide is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the chloro, methoxy, and nitro groups allows for a wide range of chemical transformations and applications, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

3-chloro-2,6-dimethoxy-5-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O5/c1-16-7-4(10)3-5(12(14)15)8(17-2)6(7)9(11)13/h3H,1-2H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHJGSTYWRKCRFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1[N+](=O)[O-])Cl)OC)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379202
Record name 3-chloro-2,6-dimethoxy-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175135-58-7
Record name 3-chloro-2,6-dimethoxy-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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